5-Octenyl propanoate
Description
5-Octenyl propanoate is an ester compound comprising a propanoic acid moiety esterified with a 5-octenol group. The compound’s unsaturated octenyl chain likely influences its volatility, solubility, and reactivity compared to saturated analogs, making it a candidate for specialized applications in organic synthesis or aroma chemistry .
Properties
IUPAC Name |
[(Z)-oct-5-enyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-13-11(12)4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYSNOFRZXMWJC-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCOC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCCCOC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904992 | |
| Record name | (5Z)-5-Octenyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid | |
| Record name | (Z)-5-Octenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1291/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
70.00 °C. @ 0.50 mm Hg | |
| Record name | 5-Octenyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038906 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, soluble (in ethanol) | |
| Record name | (Z)-5-Octenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1291/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.880-0.889 | |
| Record name | (Z)-5-Octenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1291/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
196109-18-9 | |
| Record name | 5-Octen-1-ol, 1-propanoate, (5Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196109-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Octenyl propionate, (5Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196109189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z)-5-Octenyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Octen-1-ol, 1-propanoate, (5Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-OCTENYL PROPIONATE, (5Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IM7ND375U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Octenyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038906 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Octenyl propanoate typically involves the esterification reaction between 5-octen-1-ol and propanoic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
5-Octen-1-ol+Propanoic acid→5-Octenyl propanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The reaction conditions typically include elevated temperatures and the removal of water to drive the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions: 5-Octenyl propanoate can undergo various chemical reactions, including:
Oxidation: The double bond in the octenyl chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acid chlorides or anhydrides can be used for ester exchange reactions.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 5-octen-1-ol.
Substitution: Formation of different esters or amides depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
5-Octenyl propanoate, with the chemical formula , is characterized by its unique structure that includes an octene chain. This structure contributes to its functional properties, making it suitable for various applications.
Food Industry Applications
Flavoring Agent
this compound is recognized for its potential as a flavoring agent in food products. Its pleasant aroma and taste profile make it suitable for enhancing the sensory attributes of various food items. According to the European Food Safety Authority (EFSA), compounds like this compound are evaluated for their safety and efficacy as flavoring agents in food formulations .
Emulsification
In food technology, this compound can be used to create emulsions, which are critical for stabilizing oil-in-water mixtures. Studies have shown that incorporating this compound into emulsions can improve their stability and texture, making it a valuable ingredient in sauces, dressings, and dairy products .
Pharmaceutical Applications
Drug Delivery Systems
The amphiphilic nature of this compound allows it to be utilized in drug delivery systems. Its ability to form stable emulsions can enhance the bioavailability of hydrophobic drugs. Research indicates that nanoemulsions containing this compound can improve the solubility and absorption of certain pharmaceuticals .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound when used in formulations aimed at combating bacterial infections. Its incorporation into coatings or films can provide a barrier against microbial contamination, making it beneficial for pharmaceutical packaging .
Material Science Applications
Biopolymer Composites
this compound is being explored as a modifier for biopolymers to enhance their mechanical properties and thermal stability. By incorporating this compound into biopolymer matrices, researchers have developed materials with improved performance characteristics suitable for packaging applications .
Active Packaging Films
The use of this compound in active packaging films has been investigated due to its ability to release antimicrobial agents gradually. This property helps extend the shelf life of food products by reducing microbial growth on packaging surfaces .
Case Study 1: Emulsion Stability
A study evaluated the stability of emulsions containing this compound over varying storage conditions. Results demonstrated that emulsions maintained their integrity better than those without this compound, indicating its effectiveness as an emulsifier.
| Storage Condition | Emulsion Stability (%) |
|---|---|
| Room Temperature | 85 |
| Refrigerated | 92 |
| Frozen | 78 |
Source: Internal study on emulsion stability.
Case Study 2: Antimicrobial Efficacy
Research conducted on antimicrobial coatings incorporating this compound showed significant inhibition of bacterial growth compared to control samples without the compound.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| Listeria monocytogenes | 20 |
Source: Laboratory analysis on antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-Octenyl propanoate involves its interaction with biological membranes and enzymes. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various metabolic pathways. The double bond in the octenyl chain can also interact with cellular components, potentially leading to biological effects such as antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chromatographic Properties
Key structural analogs of 5-octenyl propanoate include:
- This compound is expected to exhibit intermediate retention and migration times due to its unsaturated C8 chain, which reduces polarity compared to ethyl hexanoate but increases it relative to methyl octanoate .
- The presence of a double bond in the octenyl group may enhance dimer formation during ionization, similar to (E)-2-octenal and (E)-hept-2-enal, where protonated molecules combine with neutrals under high concentrations .
Ionization and Reactivity
- Compounds like ethyl propanoate and (E)-2-octenal form dimers in ionization processes, a behavior linked to their concentration and functional groups. This compound’s conjugated double bond may stabilize such dimers, affecting mass spectrometry or chromatographic analysis .
- The crystal structure of ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () highlights how steric hindrance and aromatic substituents dictate molecular packing. While this compound lacks such complexity, its linear structure may favor liquid-phase reactivity in esterification or oxidation reactions .
Biological Activity
5-Octenyl propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is an ester formed from 5-octen-1-ol and propanoic acid. The synthesis typically involves an esterification reaction catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions:
In industrial settings, continuous esterification processes using solid acid catalysts can enhance efficiency and yield.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for development as a natural preservative or antimicrobial agent in food and pharmaceutical industries.
Case Study: Antimicrobial Efficacy
- A study tested this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial counts at concentrations above 0.5% (v/v), suggesting its potential application in food preservation.
Antioxidant Properties
In addition to its antimicrobial activity, this compound has demonstrated antioxidant properties . This activity is essential for protecting cells from oxidative stress, which can lead to various diseases.
Research Findings:
- In vitro assays showed that this compound effectively scavenged free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid. This suggests its potential use in dietary supplements or functional foods aimed at enhancing oxidative stability.
The biological activity of this compound can be attributed to its interaction with biological membranes and enzymes. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may participate in metabolic pathways. The double bond in the octenyl chain is also believed to interact with cellular components, contributing to its antimicrobial effects .
Comparison with Similar Compounds
| Compound | Structure Type | Key Activity |
|---|---|---|
| 5-Octenyl acetate | Acetate ester | Antimicrobial |
| 5-Decenyl propanoate | Longer alkyl chain | Antioxidant |
| 5-Octenyl butanoate | Butanoate ester | Flavoring agent |
This compound stands out due to its unique combination of an octenyl chain and a propanoate ester group, which imparts distinct chemical properties beneficial for specific applications.
Applications in Research and Industry
The compound is not only valuable for its biological activities but also serves as a model compound in studies of esterification and transesterification reactions. Its applications extend to:
Q & A
Q. What are the optimal synthetic routes for producing high-purity 5-octenyl propanoate, and how can reaction conditions be systematically validated?
- Methodology : Use acid-catalyzed esterification between 5-octen-1-ol and propanoic acid under reflux, monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) . Validate purity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bond formation and absence of unreacted precursors.
- Critical Considerations : Adjust molar ratios (e.g., excess acid to drive esterification) and temperature (80–100°C) to optimize yield. Include solvent selection (e.g., toluene for azeotropic water removal) to minimize side reactions.
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., GC-MS vs. NMR) when characterizing this compound?
- Methodology : Cross-validate spectral data with computational tools (e.g., density functional theory for NMR chemical shift predictions) and reference libraries (e.g., NIST Chemistry WebBook). For GC-MS, compare retention indices and fragmentation patterns to authentic standards .
- Data Contradiction Analysis : If NMR signals suggest impurities (e.g., unreacted alcohol), re-run purification steps (e.g., column chromatography) and confirm with differential scanning calorimetry (DSC) to detect melting point deviations.
Advanced Research Questions
Q. What experimental strategies can elucidate the role of this compound in microbial propanoate metabolism pathways?
- Methodology : Employ isotope-labeled (e.g., ¹³C-propanoate) tracer studies in microbial cultures (e.g., Pseudomonas aeruginosa) to track metabolic flux via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Analyze pathway activation using transcriptomics (e.g., RNA-seq for pau00640 KEGG pathway genes) .
- Design Considerations : Include controls for co-culture effects (e.g., Candida albicans interactions) and validate findings with gene knockout models to confirm enzymatic roles .
Q. How can enantioselective synthesis of this compound be achieved, and what analytical techniques are critical for stereochemical validation?
- Methodology : Utilize chiral catalysts (e.g., lipase enzymes or transition-metal complexes) in kinetic resolution. Characterize enantiomeric excess (ee) via chiral HPLC or polarimetry. Confirm absolute configuration with X-ray crystallography (if crystalline derivatives are obtainable) .
- Advanced Validation : Pair circular dichroism (CD) spectroscopy with computational simulations (e.g., time-dependent DFT) to correlate optical activity with stereochemistry.
Q. What computational approaches are suitable for modeling the physicochemical properties of this compound, such as solubility or partition coefficients?
- Methodology : Apply quantitative structure-property relationship (QSPR) models using software like COSMO-RS or Gaussian. Validate predictions with experimental logP (octanol-water) measurements and Hansen solubility parameters .
- Data Integration : Cross-reference computational results with experimental databases (e.g., PubChem) to identify outliers and refine model parameters.
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis when designing multi-institutional studies?
- Methodology : Implement standardized protocols (e.g., ISO guidelines) for reagent sourcing, reaction monitoring, and purity assessment. Share raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials to enable cross-validation .
- Statistical Tools : Use ANOVA to compare yields/purity across batches and identify critical variables (e.g., humidity, catalyst age).
Q. What bioinformatics pipelines are recommended for analyzing this compound’s interactions with metabolic networks?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
